3,6-dibromo-9-methyl-9H-carbazole
Overview
Description
“3,6-dibromo-9-methyl-9H-carbazole” is a chemical compound with the molecular formula C13H9Br2N . It is a derivative of carbazole, a tricyclic compound that contains both nitrogen and carbon .
Synthesis Analysis
The synthesis of carbazole derivatives, including “3,6-dibromo-9-methyl-9H-carbazole”, often involves N-alkylation . For instance, one synthesis method involves N-alkylation of 1-bromo-4-(bromomethyl)benzene with 3,6-dibromo-9H-carbazole .Molecular Structure Analysis
The carbazole ring system in “3,6-dibromo-9-methyl-9H-carbazole” is essentially planar . The compound’s molecular weight is 339.02 g/mol .Chemical Reactions Analysis
Carbazole compounds, including “3,6-dibromo-9-methyl-9H-carbazole”, are known for their interesting chemical properties. For example, the substitution of bromine at the para position enhances the reversibility of certain reactions .Physical And Chemical Properties Analysis
“3,6-dibromo-9-methyl-9H-carbazole” is a solid at room temperature . It has a molecular weight of 339.02 g/mol and a complexity of 245 .Scientific Research Applications
Polymer Science : 3,6-dibromo-9-methyl-9H-carbazole has been used in the synthesis of main-chain polymers. These polymers, characterized by exclusive 3,6-linkage between consecutive carbazole units, exhibit interesting physical properties including high thermal stability and unique electrochemical characteristics (Iraqi & Wataru, 2004).
Dye-Sensitized Solar Cells : A derivative, 3,6-Dibromo-9-ethyl-9H-carbazole, has been synthesized for use in organic dyes within dye-sensitized solar cells. These compounds show potential for enhancing the efficiency and stability of solar cells (Si-yuan, 2010).
Pharmacological Applications : Carbazole derivatives, including those related to 3,6-dibromo-9-methyl-9H-carbazole, have been investigated for their broad range of pharmacological applications. Their biotransformation by certain bacterial strains, leading to various bioactive compounds, has been studied (Waldau et al., 2009).
Electrochromic Materials : Compounds based on 3,6-dibromo-(N-phenyl)carbazole have been synthesized and evaluated as electrochromic materials, demonstrating high coloration efficiency and stability, making them suitable for applications in smart windows or display technologies (Zhang et al., 2019).
Organic Electronics : Various carbazole derivatives, including 3,6-dibromo-9-methyl-9H-carbazole, have been utilized in the synthesis of conjugated polymers for applications in organic electronics, specifically in the development of polymer light-emitting diodes (PLEDs) and other optoelectronic devices (Hu et al., 2018).
Two-Photon Fluorescence Imaging : Carbazole dicationic salts derived from 3,6-dibromo-9-methyl-9H-carbazole have been used in two-photon fluorescence imaging, particularly for labeling DNA in living plant cells and tissues. This application is significant in biological imaging and diagnostics (Zhang et al., 2010).
Safety And Hazards
While specific safety and hazard information for “3,6-dibromo-9-methyl-9H-carbazole” was not found, similar compounds have been classified as potentially harmful. For example, “3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole” has hazard statements H315, H319, and H335, indicating it may cause skin irritation, eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
3,6-dibromo-9-methylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N/c1-16-12-4-2-8(14)6-10(12)11-7-9(15)3-5-13(11)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYMLKNOCKBPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356525 | |
Record name | 3,6-dibromo-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dibromo-9-methyl-9H-carbazole | |
CAS RN |
58246-82-5 | |
Record name | 3,6-dibromo-9-methyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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